molecular formula C14H13ClN2O2S B2820032 N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-45-7

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2820032
CAS No.: 941894-45-7
M. Wt: 308.78
InChI Key: PYOFNEXJKFRLKZ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide-based compound designed for research use only. This chemical serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery applications . The molecule integrates a chlorobenzyl group and a thiophene methyl group, structural motifs commonly found in compounds investigated for their biological activity . Oxalamide derivatives are of significant scientific interest due to their potential as modulators of biological targets. Structurally related 5-membered heterocyclic amides have been explored for their role in modulating the P2X receptor, a key target in various therapeutic areas . Furthermore, compounds with similar architectures are frequently utilized in research spanning antimicrobial and anticancer agent development . The mechanism of action for this class of compounds typically involves specific interactions with enzymatic pathways or cellular receptors, potentially leading to the inhibition of critical biological processes in target cells . As a specialist building block, this compound provides researchers with a key intermediate for the synthesis of more complex molecules aimed at exploring new chemical and biological spaces. Intended Use: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-12-6-2-1-4-10(12)8-16-13(18)14(19)17-9-11-5-3-7-20-11/h1-7H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFNEXJKFRLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 2-chlorobenzylamine to the oxalyl chloride solution, followed by stirring at low temperature.

    Step 3: Gradual addition of thiophen-2-ylmethylamine to the reaction mixture, followed by stirring at room temperature.

    Step 4: Purification of the resulting product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzylamine.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s ability to interact with cellular pathways can result in anticancer or anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Structural Diversity in Substituents

The oxalamide scaffold permits extensive structural modifications, leading to varied biological and physicochemical properties. Key comparisons include:

Key Observations:
  • Aromatic vs. Heterocyclic Substituents : The target compound’s thiophen-2-ylmethyl group introduces sulfur-based heteroaromaticity, which may influence electronic properties and metabolic stability compared to purely aromatic (e.g., 4-chlorophenyl) or pyridine-based substituents (e.g., S336) .
  • Chlorinated Aromatics : The 2-chlorobenzyl group in the target compound contrasts with 4-chlorophenyl in antiviral compounds () and 3-chloro-4-fluorophenyl in enzyme inhibitors (), suggesting positional halogenation affects target selectivity .
Key Observations:
  • Yield Variability : Yields range from 35% () to 95% (), influenced by steric hindrance (e.g., bulky adamantyl groups in ) and stereochemical complexity .
  • Purity Considerations : Pharmaceutical oxalamides (e.g., ) prioritize HPLC purity (>90%), while flavor compounds like S336 meet regulatory standards for food additives .
Antiviral Activity:
  • Compounds in (e.g., 13,14,15) inhibit HIV entry via CD4-binding site interference, with EC50 values correlated to thiazole and pyrrolidine substituents .
  • Comparison : The target compound’s thiophene group may mimic heterocyclic interactions in antiviral mechanisms but requires empirical validation.
Enzyme Inhibition:
  • Compound 28 () inhibits stearoyl-CoA desaturase via CYP4F11 activation, with IC50 values influenced by halogen and methoxy groups .
  • Comparison : The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-methoxyphenethyl in 26.
Flavor Enhancement:
  • S336 activates the hTAS1R1/hTAS1R3 umami receptor, demonstrating oxalamides’ versatility beyond pharmaceuticals .
  • Comparison: The target compound’s thiophene moiety may introduce bitter or savory notes, but flavor profiling would require sensory studies.

Metabolic and Toxicological Profiles

  • CYP Inhibition : S5456 (), a dimethoxybenzyl analog, shows moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituents like pyridinylethyl or thiophenmethyl may alter metabolic pathways .
  • Regulatory Status : S336 has global approval as a flavor additive, while pharmaceutical oxalamides (e.g., ) undergo rigorous toxicological evaluation .

Q & A

Q. What are the common synthetic routes for preparing N1-(2-chlorobenzyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how is purity ensured?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Preparation of intermediates (e.g., 2-chlorobenzylamine and thiophen-2-ylmethylamine).
  • Step 2 : Coupling via oxalyl chloride or activated esters to form the oxalamide core .
  • Reagents : Oxalyl chloride, triethylamine (base), and anhydrous solvents (e.g., DCM or THF).
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and connectivity (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl and thiophene groups) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) validate the oxalamide backbone .
  • Mass Spectrometry : LC-MS (APCI+) provides molecular ion confirmation (e.g., [M+H]+ ≈ 349.8 g/mol) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., IC50_{50} determination) .
  • Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} vs. HEK293 normal cells) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Parameter Optimization :
  • Temperature : Controlled at 0–5°C during coupling to minimize side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF) for better intermediate solubility .
  • Catalysts : Employ DMAP or HOBt to enhance amide bond formation efficiency .
    • Yield Improvement : Pilot studies show yields increase from 30% to 50% with dropwise reagent addition .

Q. What mechanistic insights exist for its potential enzyme inhibition?

  • Binding Mode : Molecular docking suggests the chlorobenzyl group occupies hydrophobic pockets in kinase active sites, while the thiophene moiety engages in π-π stacking .
  • Kinetic Studies : Competitive inhibition observed with KiK_i values in the nM range for soluble epoxide hydrolase (sEH) .

Q. How do structural modifications impact biological activity?

A comparative analysis of analogs reveals:

ModificationBioactivity Trend
Chlorine → Fluorine Increased solubility but reduced kinase inhibition
Thiophene → Furan Lower antimicrobial potency due to reduced π-electron density
Oxalamide → Urea Loss of sEH inhibition, suggesting critical hydrogen-bonding role

Q. How should researchers address contradictions in reported biological data?

  • Methodological Consistency : Ensure assay conditions (e.g., pH, cell lines) align across studies. For example, conflicting IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • SAR Studies : Systematically vary substituents (e.g., halogen position) to isolate activity contributors .

Q. What computational tools are useful for predicting reactivity or metabolite pathways?

  • DFT Calculations : Predict sites for electrophilic attack (e.g., chlorobenzyl para-position) .
  • ADMET Prediction : Software like SwissADME estimates metabolic stability (e.g., CYP450 interactions) .
  • Molecular Dynamics : Simulate binding persistence in enzyme active sites over 100 ns trajectories .

Methodological Notes

  • Data Integrity : Cross-validate spectral data with PubChem entries and peer-reviewed syntheses (e.g., 1^1H NMR shifts in DMSO-d6d_6) .
  • Ethical Compliance : Use in-vitro assays only; no human/animal testing is permitted without regulatory approval .

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